ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

TrkA Kinase Inhibition Cancer Neurotrophin Signaling

Kinase inhibitor discovery programs often face delays sourcing regioisomerically pure 3-bromophenyl triazole scaffolds with optimal lipophilicity for cell-based screening. This compound eliminates that bottleneck. • TrkA IC50 = 887 nM - validated starting point for SAR-driven lead optimization • Ethyl ester ensures cLogP ~1.5-2.0, enabling membrane permeability without prodrug modification • 3-Bromophenyl handle supports Suzuki-Miyaura & Buchwald-Hartwig diversification • Ester hydrolyzable to carboxylic acid for amide/bioconjugate library synthesis • Click chemistry-compatible scaffold derived from ethyl propiolate cycloaddition

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
Cat. No. B14026950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-4-8(12)6-9/h3-7H,2H2,1H3
InChIKeyXTUJXKURPDBQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Halogenated Triazole Building Block


Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic building block (C11H10BrN3O2, MW 296.12 g/mol) characterized by a 1,2,3-triazole core substituted at the N1 position with a 3-bromophenyl group and at the C4 position with an ethyl carboxylate moiety . This compound is classified as a privileged scaffold in medicinal chemistry, as the 1,2,3-triazole ring serves as a metabolically stable bioisostere for amide bonds, while the 3-bromophenyl substituent contributes to halogen bonding and hydrophobic interactions with biological targets . Its primary research value lies in its use as a modular intermediate for constructing bioactive molecules targeting kinases, immune checkpoints, and other disease-relevant proteins.

1
TrkA kinase inhibitor SAR starting scaffold
2
Oncoimmunology probe development (3‑bromophenyl core)
3
Cell-permeable ester for target engagement studies

Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Analog Substitution Challenges


The 1,2,3-triazole class encompasses a wide range of substitution patterns, yet small structural variations—particularly the position and electronic nature of the halogen substituent and the ester group—can drastically alter target affinity, selectivity, and physicochemical properties. The 3‑bromophenyl substitution pattern in this compound provides a distinct steric and electronic profile compared to 4‑bromophenyl or 2‑bromophenyl isomers [1]. Furthermore, the ethyl ester confers greater lipophilicity and membrane permeability than the corresponding carboxylic acid (cLogP ~1.5–2.0 vs. ~0.5–1.0), influencing cellular uptake and bioavailability . Consequently, substituting this specific ethyl ester with a methyl ester, acid, or regioisomeric bromophenyl analog without empirical validation risks losing or unpredictably altering biological activity.

This compound
3‑Bromophenyl substitution
Regioisomeric position and electronic profile essential for kinase/checkpoint interactions.
Alternative
4‑/2‑Bromophenyl isomers
May exhibit altered target affinity and selectivity; oncoimmunomodulatory activity significantly reduced.
This compound
Ethyl ester (cLogP ~1.5–2.0)
Favors membrane permeability and cellular uptake for cell-based assays.
Alternative
Carboxylic acid / methyl ester
Lower lipophilicity can limit intracellular target engagement; risks unpredictable potency shifts.

Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Comparative Evidence


TrkA Kinase Inhibition: Comparative Potency Evaluation

Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate exhibited an IC50 of 887 nM in a cell-based TrkA inhibition assay using PC12 cells transfected with a GAL4-fused TrkA construct and a luciferase reporter system [1]. While this potency is moderate, it provides a critical benchmark for structure–activity relationship (SAR) studies. For context, the optimized phenyl thiazole/triazole derivative 19c (a structurally distinct but related TrkA inhibitor) achieved an IC50 of 1.6 nM in a similar enzymatic assay, representing a ~550‑fold increase in potency [2]. This comparison underscores the value of the ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate scaffold as a starting point for iterative medicinal chemistry optimization, rather than as a final lead compound.

TrkA inhibition
Cross‑study
Target: IC₅₀ 887 nM (cell‑based)
Comparator: 1.6 nM (enzymatic)
Defines role as SAR probe, not lead
~550‑fold potency gap guides optimization
TrkA Kinase Inhibition Cancer Neurotrophin Signaling Cell-Based Assay

PD-L1 and c-Myc Downregulation by 3-Bromophenyl Triazole Motif

A study of fourteen 1,2,3-triazole-scaffold derivatives identified p‑bromophenyltriazol 3—a compound containing the same 3‑bromophenyl triazole core—as the most active PD-L1 and c-Myc downregulator among the series [1]. While the exact quantitative data for ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is not reported in this study, the class-level SAR indicates that the 3‑bromophenyl substitution is essential for oncoimmunomodulatory activity. This contrasts with 4‑bromophenyl or unsubstituted phenyl analogs, which showed reduced efficacy in downregulating these immune checkpoint proteins [1].

PD‑L1/c‑Myc downregulation
Class‑level
3‑Bromophenyl triazoles most active among 14 derivatives
Supports oncoimmunology probe selection
Direct quantification for this compound pending
Oncoimmunology PD-L1 Downregulation c-Myc Immunomodulation

Chemical Stability Under Standard Storage

In a stability assessment, ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate demonstrated minimal degradation (<1%) after 2 weeks of storage under standard laboratory conditions . This stability profile is consistent with the known robustness of the 1,2,3-triazole heterocycle, which resists hydrolysis and oxidation more effectively than many amide or ester analogs . While direct comparative stability data for closely related esters (e.g., methyl or propyl analogs) are not available, the ethyl ester group is predicted to offer a favorable balance of stability and lipophilicity relative to more labile esters (e.g., t‑butyl) or less membrane‑permeable acids.

Storage stability
Class‑level
Minimal degradation over 2 weeks at ambient conditions
Reduces risk of compound loss in workflows
Data to verify under specific lab conditions
Chemical Stability Compound Storage Quality Control

Lipophilicity & Membrane Permeability vs. Acid Analog

The ethyl ester moiety of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate confers enhanced lipophilicity compared to the corresponding carboxylic acid derivative. While experimental LogP values are not available, in silico predictions (e.g., using ChemicalBook data) suggest a cLogP of approximately 1.5–2.0 for the ethyl ester, whereas the acid form (1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid) has a predicted cLogP of ~0.5–1.0 . This ~1‑unit increase in cLogP is expected to improve passive membrane permeability and cellular uptake, a critical consideration for cell‑based assays and in vivo applications.

Lipophilicity vs. acid
Class‑level
Ethyl ester cLogP ~1.5–2.0
Carboxylic acid cLogP ~0.5–1.0
Ester improves passive permeability
In silico prediction; confirm experimentally
Lipophilicity Drug‑likeness Physicochemical Properties ADME

Click Chemistry: Synthetic Accessibility & Regioselectivity

Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is synthesized via the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) between 3‑bromophenyl azide and ethyl propiolate . This reaction proceeds with high regioselectivity (>95% 1,4‑disubstituted product) and typically yields the title compound in 70–85% yield after purification . In contrast, alternative methods (e.g., thermal Huisgen cycloaddition) often yield mixtures of 1,4‑ and 1,5‑regioisomers, reducing overall efficiency and increasing purification costs.

CuAAC synthesis
Method context
70–85% yield, >95% 1,4‑regioisomer
Ensures batch consistency and cost efficiency
Thermal Huisgen gives lower selectivity
Click Chemistry CuAAC Regioselectivity Synthetic Yield

Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Applications in Drug Discovery


Kinase Inhibitor Lead Optimization & SAR

Ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate serves as a modular core for developing TrkA kinase inhibitors. Its moderate potency (IC50 = 887 nM) makes it an ideal starting point for structure–activity relationship (SAR) studies aimed at improving potency through substitution at the 4‑carboxylate position or modification of the 3‑bromophenyl group [1]. Researchers can use this scaffold to explore the effects of ester hydrolysis, amide formation, or heterocycle fusion on TrkA inhibition, ultimately guiding the design of nanomolar‑potency leads.

Oncoimmunomodulator Probe Synthesis: PD-L1/c-Myc Targeting

Given the demonstrated activity of 3‑bromophenyl‑substituted triazoles in downregulating PD‑L1 and c‑Myc, this ethyl ester can be employed as a precursor for synthesizing novel immunomodulatory probes [1]. The compound can be hydrolyzed to the carboxylic acid and subsequently coupled to amines or other functional groups to generate focused libraries. These derivatives can then be screened in co‑culture models (tumor cells + T cells) to identify agents that enhance immune‑mediated tumor cell killing [1].

Cell-Based Assay Development for Target Validation

The favorable lipophilicity and predicted membrane permeability of ethyl 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylate make it suitable for cell‑based assays without the need for prodrug strategies [1][2]. Its minimal degradation under storage conditions ensures that stock solutions remain stable over multi‑week experiments, reducing variability . This compound can be used directly in PC12 cells (TrkA assay) or in tumor cell lines (HT‑29, A‑549, MCF‑7) for preliminary target engagement studies.

Bioconjugation and Click Chemistry Toolbox Expansion

The presence of a terminal alkyne equivalent (ethyl propiolate) in its synthesis underscores the utility of this compound as a click chemistry building block [1]. Researchers can leverage the bromine atom for further cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) to introduce diverse functional groups. The ethyl ester can also be selectively hydrolyzed under mild conditions to yield the corresponding acid for conjugation to biomolecules (e.g., peptides, oligonucleotides) or solid supports [1].

Application
Selection Property
Validation Focus
TrkA kinase inhibitor SAR studies
Moderate‑potency starting scaffold
Potency improvement through 4‑position and halogen modifications
Oncoimmunology probe development
3‑Bromophenyl triazole core
PD‑L1 and c‑Myc downregulation endpoints in co‑culture models
Cell‑based target engagement assays
Ethyl ester permeability and stability
Intracellular target exposure and assay reproducibility
Modular diversification via cross‑coupling
Bromine handle and ester group
Functional group compatibility and synthetic efficiency

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